N,N-Diethyl-3-hydroxy-4-iodobenzamide
Overview
Description
N,N-Diethyl-3-hydroxy-4-iodobenzamide is an organic compound with the molecular formula C11H14INO2 It is a derivative of benzamide, characterized by the presence of an iodine atom at the 4-position and a hydroxy group at the 3-position on the benzene ring, along with two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-hydroxy-4-iodobenzamide typically involves the iodination of a precursor benzamide compound. One common method includes the following steps:
Starting Material: 3-hydroxybenzamide.
Iodination: The 3-hydroxybenzamide is subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, to introduce the iodine atom at the 4-position.
N-Diethylation: The iodinated intermediate is then reacted with diethylamine under basic conditions to introduce the diethyl groups on the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-hydroxy-4-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-Diethyl-3-oxo-4-iodobenzamide.
Reduction: Formation of N,N-Diethyl-3-hydroxybenzamide.
Substitution: Formation of N,N-Diethyl-3-hydroxy-4-substituted benzamide.
Scientific Research Applications
N,N-Diethyl-3-hydroxy-4-iodobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-hydroxy-4-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-hydroxybenzamide: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
N,N-Diethyl-4-iodobenzamide: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
N,N-Diethyl-3-hydroxy-4-chlorobenzamide:
Uniqueness
N,N-Diethyl-3-hydroxy-4-iodobenzamide is unique due to the presence of both the hydroxy and iodine groups, which confer distinct chemical properties and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
N,N-diethyl-3-hydroxy-4-iodobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-3-13(4-2)11(15)8-5-6-9(12)10(14)7-8/h5-7,14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWESKHRGMRVGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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